An In-Depth Technical Guide to the Physical Properties of Butane-2,3-diyl Diacetate
An In-Depth Technical Guide to the Physical Properties of Butane-2,3-diyl Diacetate
Introduction: Defining Butane-2,3-diyl Diacetate
Butane-2,3-diyl diacetate (CAS No: 1114-92-7), also known as 2,3-diacetoxybutane, is the diester formed from 2,3-butanediol and acetic acid.[1][2] This compound is of interest to researchers in fields ranging from synthetic chemistry to materials science, where it can serve as a specialty solvent or a chiral building block. Its physical properties are fundamentally linked to its molecular structure, which includes two chiral centers at the C2 and C3 positions of the butane backbone.
Consequently, Butane-2,3-diyl diacetate can exist as three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-diacetoxybutane, and an achiral meso compound, (2R,3S)-diacetoxybutane. The stereochemistry of the parent diol dictates the isomeric form of the final diacetate product, a critical consideration in stereospecific synthesis applications. This guide provides a comprehensive overview of the key physical and chemical properties of Butane-2,3-diyl diacetate, supported by experimental context and methodologies relevant to its synthesis and analysis.
Core Physical and Chemical Properties
The physical characteristics of Butane-2,3-diyl diacetate are summarized below. These properties are essential for its handling, purification, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| CAS Number | 1114-92-7 | [1] |
| IUPAC Name | 3-acetyloxybutan-2-yl acetate | [1] |
| Density | 1.0244 g/cm³ at 25 °C | |
| Boiling Point | 203-205 °C at 760 mmHg82 °C at 10 Torr | [2] |
| Melting Point | 25.7-25.9 °C (Note: This value appears high and may correspond to a specific isomer or be anomalous. The compound is generally handled as a liquid at room temperature). | |
| Flash Point | 90 °C (194 °F) TCC | [2] |
| Water Solubility | 5128 mg/L at 25 °C (estimated) | [2] |
| LogP (o/w) | 0.928 (estimated) | [2] |
| Refractive Index (n²⁰/D) | Data not available for the diacetate. For the precursor, 2,3-butanediol, the value is ~1.433. | [3] |
| Vapor Pressure | 0.271 mmHg at 25 °C (estimated) | [2] |
Experimental Protocol: Synthesis via Acetylation
The most direct and common method for preparing Butane-2,3-diyl diacetate is through the esterification of 2,3-butanediol using an acetylating agent. The following protocol describes a standard laboratory procedure using acetic anhydride with pyridine as a catalyst and base.
Causality and Experimental Rationale
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Acetic Anhydride (Ac₂O): This is the source of the acetyl groups. It is highly reactive and readily acylates the hydroxyl groups of the diol. An excess is typically used to drive the reaction to completion.
-
Pyridine: This serves a dual purpose. Firstly, it acts as a nucleophilic catalyst, activating the acetic anhydride. Secondly, it functions as a base to neutralize the acetic acid byproduct generated during the reaction.[4][5] This prevents potential side reactions and maintains a favorable reaction environment.
-
Temperature Control: The initial addition is often performed at 0 °C to manage the exothermic nature of the reaction. The reaction is then allowed to proceed at room temperature.
-
Aqueous Work-up: The work-up sequence is designed to remove excess reagents and byproducts. A dilute acid wash (e.g., HCl) removes the basic pyridine. A sodium bicarbonate wash neutralizes any remaining acid. A final brine wash helps to remove water from the organic layer before drying.
-
Drying and Evaporation: Anhydrous sodium or magnesium sulfate is used to remove residual water from the organic phase, which is crucial before solvent removal to obtain a pure product.
Step-by-Step Methodology
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-butanediol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of diol) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (2.5 to 3.0 equivalents) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diol is no longer visible.
-
Work-up: Once the reaction is complete, quench by slowly adding methanol. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic and Analytical Properties
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized Butane-2,3-diyl diacetate.
Infrared (IR) Spectroscopy
The FTIR spectrum provides definitive evidence of the ester functional groups. The disappearance of the broad O-H stretch from the starting diol (around 3300 cm⁻¹) and the appearance of strong ester carbonyl and C-O stretches are key indicators of a successful reaction.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980-2850 | C-H Stretch | Aliphatic (CH, CH₃) |
| ~1740 | C=O Stretch | Ester Carbonyl (Strong) |
| ~1450 | C-H Bend | Methylene/Methyl |
| ~1370 | C-H Bend | Methyl (Umbrella) |
| ~1240 | C-O Stretch | Ester (Asymmetric) |
| ~1040 | C-O Stretch | Ester (Symmetric) |
Note: Expected peak positions based on typical ester spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the precise molecular structure. The symmetry of the meso isomer versus the asymmetry of the chiral isomers will result in different numbers of signals. For the meso isomer, due to its symmetry, one would expect a simplified spectrum.
Expected ¹³C NMR Chemical Shifts (CDCl₃):
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C =O (Carbonyl) | ~170 |
| C H-O (Backbone) | ~70-75 |
| C H₃ (Acetate) | ~21 |
| C H₃ (Backbone) | ~15-20 |
Expected ¹H NMR Chemical Shifts (CDCl₃):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH -O (Backbone) | ~4.8-5.0 | Multiplet |
| CH ₃ (Acetate) | ~2.0-2.1 | Singlet |
| CH ₃ (Backbone) | ~1.1-1.3 | Doublet |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful tool for assessing the purity of Butane-2,3-diyl diacetate and separating its stereoisomers, particularly when using a chiral column. The Kovats retention index, a measure of where a compound appears on a GC column relative to n-alkanes, has been reported.
-
Kovats Retention Index (Standard Non-polar Column): ~1042-1080[2]
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Kovats Retention Index (Standard Polar Column): ~1483-1532[2]
Mass spectrometry will show a molecular ion peak corresponding to its mass, along with characteristic fragmentation patterns, such as the loss of acetyl groups.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Butane-2,3-diyl diacetate presents several hazards.[1]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.
Conclusion
Butane-2,3-diyl diacetate is a compound whose utility is intrinsically tied to its physical and chemical properties. A thorough understanding of its characteristics, from boiling point and density to spectroscopic signatures, is paramount for its effective use in research and development. The methodologies for its synthesis are based on fundamental organic chemistry principles, allowing for its preparation from the readily available precursor, 2,3-butanediol. Proper analytical characterization and adherence to safety protocols are essential for any application involving this versatile diester.
References
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The Good Scents Company. (n.d.). 1,3-butane diol diacetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,3-butane diol diacetate. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S4. 1 H NMR spectra of 2,3-butanediol, ethyl sorbate, ethyl 3-(4-hydroxy-3methoxyphenyl) acrylate, and their reaction product. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12427233, Meso-2,3-diacetoxybutane. Retrieved from [Link]
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ResearchGate. (n.d.). Fig.9 Acrylated butanediol FTIR In fig 7 peak near 3500 cm -1 indicates... Retrieved from [Link]
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ResearchGate. (n.d.). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]
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